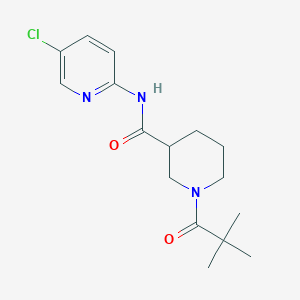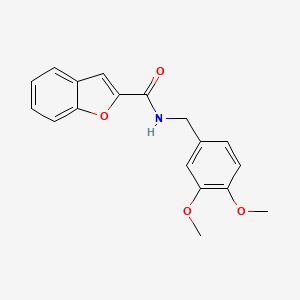
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the Jumonji C domain-containing histone demethylases (JMJD3) and ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX). This compound has been shown to have potential applications in scientific research, particularly in epigenetics and cancer research.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide functions as a competitive inhibitor of JMJD3 and UTX, binding to the active site of these enzymes and preventing them from demethylating histone H3 lysine 27 (H3K27). This results in an accumulation of H3K27 methylation, which can lead to changes in gene expression and cellular differentiation.
Biochemical and Physiological Effects
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide can induce differentiation of cancer cells, particularly in leukemia and neuroblastoma cell lines. It has also been shown to have anti-tumor effects in several cancer models, including breast cancer and glioblastoma. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide is its specificity for JMJD3 and UTX, making it a valuable tool for studying the role of these enzymes in epigenetic regulation. However, its potency may also lead to off-target effects and toxicity, highlighting the importance of careful dosing and control experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide. One area of interest is the development of more potent and specific inhibitors of JMJD3 and UTX, which could lead to new therapeutic strategies for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide, particularly in the context of different cell types and disease models. Finally, the development of new methods for delivering N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide to specific tissues or cells could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2-propyn-1-yloxy)aniline to form the final product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to be a potent inhibitor of JMJD3 and UTX, two histone demethylases that play important roles in epigenetic regulation. Inhibition of these enzymes can lead to changes in gene expression and cellular differentiation, making N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide a valuable tool for studying epigenetic mechanisms in various biological processes.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-9-21-15-6-3-13(4-7-15)18(20)19-14-5-8-16-17(12-14)23-11-10-22-16/h1,3-8,12H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIIDWQTLNIZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)

